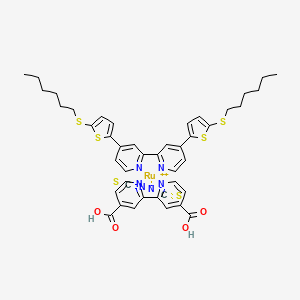![molecular formula C11H14N2 B13344846 (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylbicyclo[111]pentan-1-yl)hydrazine is a compound that features a unique bicyclo[111]pentane core structure with a phenyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
化学反応の分析
Types of Reactions
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a bioisostere in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Phenylhydrazine: Similar in having a phenyl group and a hydrazine moiety but lacks the bicyclo[1.1.1]pentane core.
Uniqueness
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C11H14N2/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5,13H,6-8,12H2 |
InChIキー |
OIFFIZLFGCQWEK-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
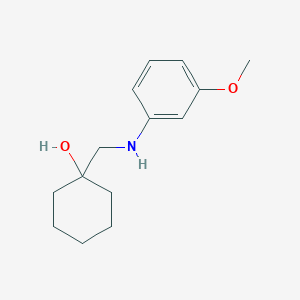
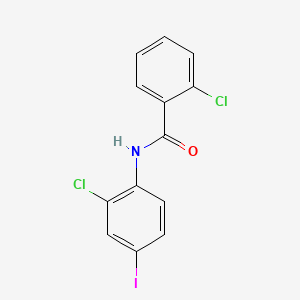
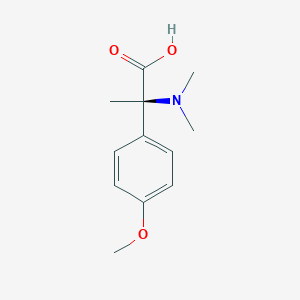
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
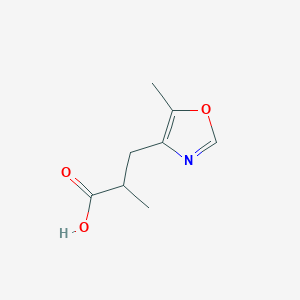
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
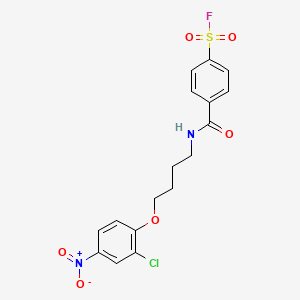
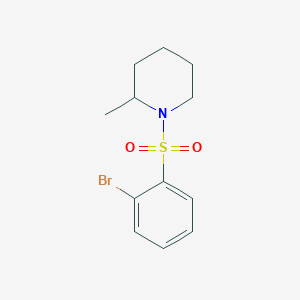
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
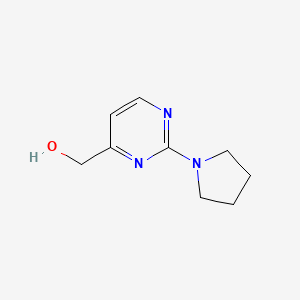
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
